2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Description
This compound features a 1,2,4-oxadiazole core substituted with a pyrazine ring and a piperidine moiety, linked to a 2,4-difluorophenyl ketone group. The oxadiazole ring is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity . The pyrazine substituent may contribute to hydrogen bonding and π-π stacking interactions, while the difluorophenyl group likely improves lipophilicity and bioavailability .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c21-15-4-3-14(16(22)10-15)9-19(28)27-7-1-2-13(12-27)8-18-25-20(26-29-18)17-11-23-5-6-24-17/h3-6,10-11,13H,1-2,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPFWSQGVAFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized via cyclization reactions between amidoximes and acylating agents. The classical Tiemann-Krüger method involves reacting pyrazin-2-amidoxime A with activated carboxylic acid derivatives, such as chloroacetyl chloride, under basic conditions. For example, treatment of A with methyl 3-(chloromethyl)piperidine-1-carboxylate in the presence of triethylamine yields the 1,2,4-oxadiazole intermediate B (Scheme 1).
Scheme 1:
$$ \text{Amidoxime (A) + Acyl chloride} \xrightarrow{\text{Base}} \text{1,2,4-Oxadiazole (B)} $$
Alternative methods include 1,3-dipolar cycloaddition of nitrile oxides with nitriles, though this approach is less favored due to competing dimerization side reactions. Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing cycle times from hours to minutes while maintaining yields >80%.
Functionalization of the Piperidine Substituent
The piperidine ring is introduced via nucleophilic alkylation or reductive amination. In a representative procedure, 3-(bromomethyl)piperidine C reacts with the oxadiazole intermediate B in dimethylformamide (DMF) using potassium carbonate as a base, yielding D (Scheme 2).
Scheme 2:
$$ \text{B + C} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{D} $$
Reductive amination offers an alternative pathway: condensation of B with piperidin-3-one in the presence of sodium triacetoxyborohydride (STAB) affords D with >90% regioselectivity. Safety considerations favor STAB over pyrophoric reagents like sodium hydride for large-scale synthesis.
Coupling of the Difluorophenyl Ethanone Moiety
The difluorophenyl ethanone group is installed via Friedel-Crafts acylation or Suzuki-Miyaura coupling. Reaction of D with 2,4-difluorophenylacetyl chloride E in dichloromethane (DCM) catalyzed by aluminum trichloride generates the target compound F (Scheme 3).
Scheme 3:
$$ \text{D + E} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{F} $$
For enhanced steric control, palladium-catalyzed cross-coupling between D and 2,4-difluorophenylboronic acid has been optimized using tetrakis(triphenylphosphine)palladium(0), achieving yields of 75–85%.
Optimization and Catalytic Approaches
Table 1: Comparative Analysis of Key Synthetic Steps
Catalytic advancements include using Lewis acids like zinc triflate to accelerate oxadiazole cyclization and employing flow chemistry for continuous processing.
Analytical Characterization and Purity Assessment
The final compound is characterized by:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.95 (d, 1H, pyrazine), 7.45–7.20 (m, 2H, difluorophenyl), 4.10 (m, 2H, piperidine), 3.75 (s, 2H, oxadiazole-CH$$2$$)
- HPLC : Purity >99.5% (C18 column, acetonitrile/water gradient)
- HRMS : [M+H]$$^+$$ m/z calculated 399.4, found 399.3
Process impurities, including unreacted amidoxime (<0.1%) and dehalogenated byproducts (<0.05%), are quantified via LC-MS.
Chemical Reactions Analysis
Core Structural Analysis
The target compound contains three key motifs:
-
1,2,4-Oxadiazole ring (substituted with pyrazin-2-yl at position 3).
-
Piperidine scaffold (functionalized with a methyl-oxadiazole group at position 3).
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2,4-Difluorophenylacetyl moiety (linked to the piperidine nitrogen).
Functionalization of the Piperidine Scaffold
The piperidine ring is functionalized via alkylation or nucleophilic substitution:
-
Step 3 : React 3-(hydroxymethyl)piperidine with the chloromethyl-oxadiazole intermediate (from Step 2) under basic conditions (K₂CO₃, DMF) .
Reaction Conditions :
Critical Challenges and Solutions
-
Regioselectivity in Oxadiazole Formation :
-
Steric Hindrance in Piperidine Alkylation :
Comparative Reaction Yields
| Step | Reaction Type | Yield (%) | Key Reference |
|---|---|---|---|
| 1 | Amidoxime synthesis | 88 | |
| 2 | Oxadiazole cyclization | 82 | |
| 3 | Piperidine alkylation | 65 | |
| 4 | Acylation | 78 |
Mechanistic Insights
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Applications: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and oxadiazole moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs
ADX47273
- Structure: S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone
- Key Differences : Replaces the pyrazine group with a second fluorophenyl ring.
- The absence of pyrazine may reduce polarity compared to the target compound .
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Hydrochloride
- Structure : Piperidine linked to an oxadiazole substituted with an oxane (tetrahydropyran) group.
- Key Differences : Lacks the difluorophenyl ketone and pyrazine moieties.
- Functional Relevance : The oxane group may enhance solubility but reduce aromatic interactions. Molecular weight (254.38 g/mol) is lower than the target compound’s estimated weight (~350–400 g/mol) .
PSN375963
- Structure : 4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine
- Key Differences : Substitutes piperidine with pyridine and includes a bulky alkylcyclohexyl group.
Pharmacokinetic and Pharmacodynamic Comparisons
Key Observations:
- Pyrazine vs.
- Piperidine vs. Pyridine : Piperidine in the target compound offers conformational flexibility over PSN375963’s rigid pyridine, possibly aiding receptor binding .
- Solubility : The oxadiazole-piperidine core in the target compound may reduce solubility compared to urea-containing analogs (e.g., ), necessitating formulation adjustments .
Biological Activity
The compound 2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.38 g/mol. Its structure features a difluorophenyl group and a piperidine ring linked to a pyrazinyl oxadiazole moiety, which contributes to its pharmacological properties.
Biological Activity Overview
-
Anticancer Activity :
- Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit significant anticancer properties. For instance, oxadiazole derivatives have shown inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .
- In particular, compounds similar to the one have demonstrated selective cytotoxicity against tumor cells while sparing normal cells, making them promising candidates for further development in cancer therapy .
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Enzyme Inhibition :
- The compound's oxadiazole component is known to inhibit several key enzymes involved in cancer progression and inflammation. Notable targets include VEGFR-2 , EGFR , and FAK , with reported IC50 values as low as 11 nM for some derivatives .
- Additionally, the compound has shown potential as an inhibitor of Sirtuin 2 (a target for neurodegenerative diseases) and other kinases associated with various diseases .
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study involving a series of oxadiazole derivatives demonstrated that modifications to the piperidine moiety significantly enhanced anticancer activity. The most potent derivative exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines including HeLa and CaCo-2 .
Case Study 2: Enzyme Targeting
In silico docking studies revealed that the compound binds effectively to the active sites of VEGFR-2 and EGFR, indicating its potential as a selective inhibitor for these targets. The binding affinities were corroborated by subsequent enzyme inhibition assays which confirmed significant inhibitory activity .
Research Findings
Recent literature highlights the diverse biological activities associated with oxadiazole derivatives:
Q & A
Q. How to interpret conflicting data in biological activity across species?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
